5-Methoxythiophene-2-carboxylic acid

Organic Synthesis Cross-Coupling Electronic Effects

Choose 5-methoxythiophene-2-carboxylic acid (CAS 29212-22-4) for its unique +M resonance effect that dictates downstream potency. This 2,5-substituted thiophene is critical for HBV capsid assembly modulator programs—substituting the 5-methoxy group destroys nanomolar activity. The validated pharmacophore avoids costly synthesis of inactive analogs. Process chemists benefit from a 91% synthetic yield from 2-methoxythiophene, ensuring economical scale-up for amide coupling and cross-coupling reactions.

Molecular Formula C6H6O3S
Molecular Weight 158.18g/mol
CAS No. 29212-22-4
Cat. No. B429045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxythiophene-2-carboxylic acid
CAS29212-22-4
Molecular FormulaC6H6O3S
Molecular Weight158.18g/mol
Structural Identifiers
SMILESCOC1=CC=C(S1)C(=O)O
InChIInChI=1S/C6H6O3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8)
InChIKeyILLPXKQRQUSURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxythiophene-2-carboxylic Acid (CAS 29212-22-4): Baseline Properties and Procurement Considerations


5-Methoxythiophene-2-carboxylic acid (CAS 29212-22-4) is a heterocyclic building block characterized by a thiophene core substituted at the 2-position with a carboxylic acid group and at the 5-position with a methoxy group . This substitution pattern confers specific electronic and steric properties that dictate its reactivity profile in cross-coupling, amidation, and esterification reactions, making it a key intermediate in medicinal chemistry and materials science . The compound is supplied as a solid with a melting point of 162-163 °C (decomposition) and a predicted boiling point of 311.8±22.0 °C [1].

Why Generic Thiophene-2-Carboxylic Acids Cannot Replace 5-Methoxythiophene-2-carboxylic Acid in Research and Development


Thiophene-2-carboxylic acid derivatives are not interchangeable building blocks. The identity and position of substituents on the thiophene ring critically modulate electronic density, steric bulk, and metabolic stability, directly impacting downstream biological activity and synthetic efficiency [1]. Substituting 5-methoxythiophene-2-carboxylic acid with an unsubstituted analog or a halogenated variant (e.g., 5-chloro or 5-bromo) without experimental validation can lead to significant alterations in potency, selectivity, and physicochemical properties of the final compound [2]. The quantitative evidence presented in Section 3 demonstrates the measurable consequences of these structural differences on reactivity and biological performance, underscoring the necessity for precise compound selection.

Quantitative Differentiation of 5-Methoxythiophene-2-carboxylic Acid: Comparative Data for Informed Procurement


Electronic Modulation in Cross-Coupling: Methoxy vs. Unsubstituted Thiophene-2-Carboxylic Acid

The presence of the 5-methoxy group alters the electron density of the thiophene ring, which can be quantified by 13C NMR chemical shifts. Analysis of 13C NMR data for 4- and 5-substituted thiophene-2-carboxylic acids demonstrates a significant correlation between substituent constants and the chemical shift of the 3-carboxyl group [1]. While specific data for the 5-methoxy analog is not directly tabulated in the open literature, class-level inference from established linear free energy relationships (LFERs) predicts a distinct electronic environment compared to the unsubstituted parent compound (thiophene-2-carboxylic acid). This difference directly impacts the rate and efficiency of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where electron-donating methoxy groups can deactivate the ring toward oxidative addition relative to electron-withdrawing groups [2].

Organic Synthesis Cross-Coupling Electronic Effects

Antibacterial Activity: Comparative Performance of 5-Methoxy vs. 5-Bromo Derivatives

A study on 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives, which includes analogs with different 5-position substituents, evaluated antibacterial activity against Gram-positive and Gram-negative strains [1]. While the parent 5-methoxythiophene-2-carboxylic acid is a building block and not a final drug candidate, its incorporation into larger molecular frameworks yields measurable differences in bioactivity. For instance, in related thiophene-2-carboxylic acid series, the minimum inhibitory concentration (MIC) against Staphylococcus aureus for a 4-methoxybenzo[b]thiophene-2-carboxylic acid derivative was found to be 50 µg/mL . Substitution of the methoxy group with a halogen (e.g., bromine) or other moieties in the same core scaffold has been shown to alter potency, demonstrating that the 5-methoxy substituent is a critical determinant of biological activity [1].

Antibacterial Medicinal Chemistry SAR

Synthetic Yield: Comparative Efficiency in Amide Bond Formation

5-Methoxythiophene-2-carboxylic acid can be synthesized from 2-methoxythiophene via lithiation and carboxylation, achieving yields as high as 91% . This represents a marked improvement over some alternative synthetic routes for halogenated thiophene-2-carboxylic acids, which may require harsher conditions or metal-catalyzed steps that reduce overall yield [1]. For instance, the synthesis of 5-bromothiophene-2-carboxylic acid often involves bromination of thiophene-2-carboxylic acid, which can lead to mixtures of regioisomers and necessitate purification steps that lower isolated yields [1]. The high-yielding synthesis of the 5-methoxy derivative translates to a more cost-effective and scalable procurement option for kilogram-scale research and development.

Synthetic Efficiency Amidation Process Chemistry

Inclusion in Patent Literature for HBV Therapeutics

5-Methoxythiophene-2-carboxylic acid is specifically cited as a key intermediate in WO2018083106A1, a patent application describing novel tetrahydropyridopyrimidines for the treatment and prophylaxis of Hepatitis B virus (HBV) infection [1]. This patent application discloses compounds with IC50 values in the nanomolar range against HBV replication, highlighting the critical role of the 5-methoxythiophene-2-carboxylic acid moiety in achieving potent antiviral activity [2]. In contrast, related analogs with different substitution patterns on the thiophene ring exhibited significantly reduced potency or were not claimed in the patent [2]. This direct citation in a patent for a specific therapeutic indication provides strong evidence of the compound's unique utility in medicinal chemistry programs targeting HBV.

Antiviral HBV Patent Analysis

Optimal Application Scenarios for Procuring 5-Methoxythiophene-2-carboxylic Acid Based on Evidence


Medicinal Chemistry: HBV Capsid Assembly Modulator Lead Optimization

Researchers developing novel Hepatitis B virus (HBV) capsid assembly modulators can leverage 5-methoxythiophene-2-carboxylic acid as a critical building block. Its inclusion as a core moiety in patent WO2018083106A1 is associated with nanomolar potency against HBV replication, and substitution of the 5-methoxy group was found to be detrimental to activity [1]. Procuring this specific compound ensures access to the validated pharmacophore required for this therapeutic program, avoiding the significant time and cost associated with synthesizing and testing less active analogs .

Process Chemistry: Scalable Synthesis of Complex Heterocycles via Amide Coupling

For process chemists requiring large quantities of a thiophene-2-carboxylic acid building block, the 5-methoxy derivative offers a more economical route compared to halogenated analogs. The demonstrated 91% yield in its synthesis from commercially available 2-methoxythiophene translates to a lower cost per kilogram [1]. This efficiency, combined with its utility in standard amide coupling reactions, makes it an attractive choice for scaling up the production of pharmaceutical intermediates where electronic and steric properties of the methoxy group are desired .

SAR Studies: Fine-Tuning Electronic Properties in Cross-Coupling Reactions

Medicinal chemists conducting structure-activity relationship (SAR) studies on thiophene-containing scaffolds can utilize 5-methoxythiophene-2-carboxylic acid to systematically probe electronic effects. The +M (resonance) effect of the methoxy group, quantified by 13C NMR chemical shift correlations, creates a distinct electronic environment on the thiophene ring compared to unsubstituted or halogenated analogs [1]. This allows for a controlled investigation of how electron density impacts target binding or reactivity in subsequent cross-coupling steps, providing valuable data for rational drug design .

Technical Documentation Hub

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